molecular formula C25H33N3O5S2 B2711380 ethyl 2-{4-[cyclohexyl(methyl)sulfamoyl]benzamido}-6-methyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate CAS No. 449766-92-1

ethyl 2-{4-[cyclohexyl(methyl)sulfamoyl]benzamido}-6-methyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate

Cat. No.: B2711380
CAS No.: 449766-92-1
M. Wt: 519.68
InChI Key: GDSCFHSROYDCDO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-{4-[cyclohexyl(methyl)sulfamoyl]benzamido}-6-methyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate is a structurally complex heterocyclic compound featuring a thieno[2,3-c]pyridine core. This core is partially saturated (4H,5H,6H,7H), with a methyl group at position 6 and an ethyl ester at position 2. The benzamido substituent at position 2 incorporates a sulfamoyl group (-S(O)₂N-) functionalized with cyclohexyl and methyl moieties.

Properties

IUPAC Name

ethyl 2-[[4-[cyclohexyl(methyl)sulfamoyl]benzoyl]amino]-6-methyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H33N3O5S2/c1-4-33-25(30)22-20-14-15-27(2)16-21(20)34-24(22)26-23(29)17-10-12-19(13-11-17)35(31,32)28(3)18-8-6-5-7-9-18/h10-13,18H,4-9,14-16H2,1-3H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDSCFHSROYDCDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCN(C2)C)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)C4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H33N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

519.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-{4-[cyclohexyl(methyl)sulfamoyl]benzamido}-6-methyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the thieno[2,3-c]pyridine core, followed by the introduction of the carboxylate and benzoyl groups. The cyclohexyl(methyl)sulfamoyl group is then added through a series of substitution reactions. The final product is obtained after purification and characterization .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This could include the use of more efficient catalysts, improved reaction conditions, and scalable purification techniques .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[[4-[cyclohexyl(methyl)sulfamoyl]benzoyl]amino]-6-methyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes .

Scientific Research Applications

Ethyl 2-[[4-[cyclohexyl(methyl)sulfamoyl]benzoyl]amino]-6-methyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic effects, such as anti-inflammatory and analgesic properties.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl 2-{4-[cyclohexyl(methyl)sulfamoyl]benzamido}-6-methyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through these interactions, leading to changes in cellular processes and physiological responses .

Comparison with Similar Compounds

Table 1: Structural Comparison of Thieno[2,3-c]pyridine Derivatives

Compound Name Sulfamoyl Group Thienopyridine Substituent (Position 6) Functional Group (Position 3) Molecular Weight (g/mol) Key Features
Target Compound Cyclohexyl(methyl) Methyl Ethyl ester ~540* High lipophilicity due to cyclohexyl group; ester enhances metabolic stability
Methyl 6-isopropyl-2-({4-[methyl(phenyl)sulfamoyl]benzamido})-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate Methyl(phenyl) Isopropyl Methyl ester 449.77 (CAS: 449767-97-9) Increased steric bulk from isopropyl; phenyl sulfamoyl may enhance π-π interactions
6-Ethyl-2-{4-[ethyl(phenyl)sulfamoyl]benzamido}-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide Ethyl(phenyl) Ethyl Carboxamide 512.64 Carboxamide group improves H-bonding capacity; ethyl substituents enhance flexibility
Ethyl 2-amino-6-butanoyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate Butanoyl Ethyl ester 296.39 Amino and butanoyl groups suggest utility as a synthetic intermediate

*Estimated based on molecular formula.

Key Observations:

Sulfamoyl Group Variations: The target compound’s cyclohexyl(methyl)sulfamoyl group imparts significant lipophilicity compared to phenyl-containing analogues (e.g., methyl(phenyl) in ). This may enhance membrane permeability but reduce aqueous solubility.

Thienopyridine Substituents: Methyl (target) and ethyl () groups at position 6 minimize steric hindrance, whereas isopropyl () introduces bulk, possibly affecting conformational flexibility.

Functional Group at Position 3: Ethyl/methyl esters (target, ) are more hydrolytically stable than carboxamides (), which offer stronger H-bond donor/acceptor capabilities .

Notes:

  • Synthetic Methods : highlights microwave-assisted synthesis for related pyrimidine derivatives, suggesting efficient routes for analogues .
  • Hydrogen Bonding : Carboxamide derivatives () may exhibit improved crystallinity due to stronger intermolecular interactions .
  • Biological Implications : Sulfamoyl groups are associated with enzyme inhibition (e.g., carbonic anhydrase), but activity depends on substituent electronics and steric effects .

Biological Activity

Ethyl 2-{4-[cyclohexyl(methyl)sulfamoyl]benzamido}-6-methyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate is a complex organic compound with potential therapeutic applications due to its unique structural features. This compound incorporates a thieno[2,3-c]pyridine core and a sulfonamide moiety, which are known to contribute to various biological activities. This article aims to explore the biological activity of this compound in detail, supported by relevant data tables and research findings.

Structural Characteristics

The compound's molecular formula is C25H36N3O5SC_{25}H_{36}N_3O_5S with a molecular weight of approximately 558.2 g/mol. The structural complexity arises from the presence of functional groups that enhance its solubility and reactivity. The cyclohexylmethylsulfamoyl group is particularly noteworthy as it may influence the compound's pharmacological properties.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit significant biological activities. These include antimicrobial, anticancer, and enzyme inhibition effects. The following sections detail specific biological activities associated with this compound.

Antimicrobial Activity

Studies have shown that derivatives of thieno[2,3-c]pyridine compounds possess notable antibacterial properties. For instance, a related study synthesized various ethyl 2-(substituted benzylthio)-4-(3'-(ethoxycarbonyl)-biphenyl-4-yl)-6-methyl-1,4-dihydropyrimidine-5-carboxylate derivatives and tested them against several bacterial strains including Escherichia coli and Staphylococcus aureus. Results indicated significant antibacterial activity across the tested compounds .

Enzyme Inhibition

Interaction studies have demonstrated that this compound can effectively bind to enzymes involved in phosphate metabolism. Such interactions are crucial for elucidating the compound's mechanism of action and optimizing its therapeutic potential. Comparative studies with known inhibitors suggest that this compound may have a favorable binding affinity .

Comparative Analysis of Similar Compounds

The following table summarizes the structural features and biological activities of compounds related to this compound:

Compound Name Structural Features Biological Activity
Ethyl 2-amino-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylateBenzyl group instead of cyclohexylAntimicrobial
N-(4-(benzyloxy)-phenyl)-N-methylsulfamoyl derivativesVarying aromatic substitutionsAnticancer
Thienopyrimidine derivativesSimilar core structureInhibition of phosphate transport

This table illustrates the diversity within this chemical class while highlighting the unique cyclohexylmethylsulfamoyl substitution in the target compound that may influence its pharmacological profile .

Case Studies and Research Findings

Several studies have focused on the synthesis and biological evaluation of thieno[2,3-c]pyridine derivatives. For example:

  • Synthesis and Evaluation : A study reported on the synthesis of various thieno[2,3-c]pyridine derivatives and their evaluation for antibacterial activity against multiple strains. The findings indicated that modifications in the substituents significantly affected the antimicrobial potency .
  • Mechanistic Studies : Another research effort explored the binding interactions between thieno[2,3-c]pyridine compounds and specific enzymes involved in metabolic pathways. This study provided insights into how structural variations could optimize binding affinity and selectivity .

Q & A

Q. What are the key steps in synthesizing ethyl 2-{4-[cyclohexyl(methyl)sulfamoyl]benzamido}-6-methyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate?

The synthesis involves multi-step organic reactions, including sulfonamide formation, benzamido coupling, and thienopyridine core assembly. Critical steps include the introduction of the cyclohexyl(methyl)sulfamoyl group via sulfonyl chloride intermediates and esterification under reflux conditions. Reaction optimization (e.g., solvent choice, temperature, and catalyst use) is essential to achieve yields >70% .

Q. Which analytical techniques are recommended for characterizing this compound?

Use NMR spectroscopy (¹H/¹³C) to confirm functional group connectivity, HPLC for purity assessment (>95%), and mass spectrometry (ESI-MS) for molecular weight verification. X-ray crystallography or computational modeling (e.g., DFT) can resolve stereochemical ambiguities .

Q. What safety protocols should be followed when handling this compound?

Adhere to COSHH regulations: wear nitrile gloves, eye protection, and lab coats. Avoid inhalation (use fume hoods) due to potential respiratory irritation. Spills should be contained with absorbent materials and disposed of as hazardous waste .

Q. How can researchers verify the compound’s stability under experimental conditions?

Perform accelerated stability studies (e.g., 40°C/75% RH for 4 weeks) and monitor degradation via TLC or HPLC. Store the compound in airtight containers at -20°C, protected from light and moisture .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve regioselectivity during sulfamoyl group introduction?

Employ Design of Experiments (DOE) to test variables like temperature (40–80°C), solvent polarity (DMF vs. THF), and base strength (pyridine vs. triethylamine). Monitor intermediates via in-situ IR spectroscopy to identify optimal conditions .

Q. What strategies resolve discrepancies in reported biological activity data for this compound?

Cross-validate assays using orthogonal methods (e.g., enzymatic inhibition vs. cell viability assays). Control for batch-to-batch variability by repeating synthesis under standardized conditions and confirming purity via LC-MS .

Q. How can computational methods predict the compound’s binding affinity to target receptors?

Use molecular docking (AutoDock Vina) and MD simulations (GROMACS) to model interactions with proteins. Validate predictions with SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to quantify binding constants .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

Chiral HPLC or SFC (supercritical fluid chromatography) is critical for isolating enantiomers. Optimize catalytic asymmetric synthesis using chiral auxiliaries (e.g., Evans oxazolidinones) or enzymes (lipases) to minimize racemization .

Q. How do structural modifications (e.g., replacing methyl with ethyl groups) impact pharmacological activity?

Perform SAR (Structure-Activity Relationship) studies by synthesizing analogs with substituent variations. Evaluate changes in logP (lipophilicity), solubility (via shake-flask method), and IC50 values in target assays .

Q. What methodologies are suitable for analyzing metabolite formation in vitro?

Use LC-HRMS coupled with hepatocyte incubation to identify phase I/II metabolites. Compare fragmentation patterns with synthetic standards and employ software (e.g., MetaboLynx) for metabolite prediction .

Data Interpretation and Contradiction Analysis

Q. How should researchers address conflicting cytotoxicity results across cell lines?

Conduct dose-response curves (0.1–100 µM) in triplicate and normalize data to cell viability controls (e.g., MTT assay). Account for cell-specific uptake mechanisms using flow cytometry with fluorescent analogs .

Q. Why might NMR spectra show unexpected peaks post-synthesis?

Investigate potential byproducts (e.g., hydrolyzed esters or sulfonamide adducts) via 2D NMR (COSY, HSQC). Re-examine reaction stoichiometry and quenching steps to eliminate unreacted intermediates .

Q. How can researchers reconcile poor solubility data with in vivo efficacy?

Formulate the compound using nanoparticle encapsulation (PLGA polymers) or co-solvent systems (PEG-400/water). Perform pharmacokinetic studies to compare bioavailability of free vs. formulated compound .

Experimental Design Considerations

Q. What controls are essential for validating target engagement in enzyme inhibition assays?

Include positive controls (known inhibitors), negative controls (vehicle-only), and substrate-only blanks . Use Z’-factor analysis to confirm assay robustness and minimize false positives .

Q. How should researchers design experiments to assess off-target effects?

Employ proteome-wide profiling (e.g., kinome screens) or transcriptomic analysis (RNA-seq) post-treatment. Cross-reference results with databases like ChEMBL to identify potential off-target interactions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.